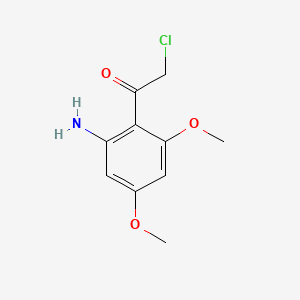
Hydroxycopper(1+);sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxycopper(1+);sulfate, also known as basic copper sulfate, is a chemical compound with the formula Cu(OH)SO₄. It is a blue-green crystalline solid that is commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a fungicide and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Hydroxycopper(1+);sulfate can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is filtered and dried to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting copper(II) sulfate with a base such as sodium hydroxide or calcium hydroxide. The reaction is conducted in large reactors, and the product is then purified and crystallized. The industrial production process is designed to ensure high purity and yield of the compound.
化学反应分析
Types of Reactions
Hydroxycopper(1+);sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) sulfate and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or chloride ions can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) sulfate and water.
Reduction: Metallic copper and water.
Substitution: Various copper complexes depending on the ligands used.
科学研究应用
Hydroxycopper(1+);sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in studies related to copper metabolism and its role in biological systems.
Industry: It is used in the production of pigments, as a fungicide in agriculture, and in electroplating processes.
作用机制
The mechanism of action of hydroxycopper(1+);sulfate involves its ability to interact with various biological molecules. In biological systems, it can bind to proteins and enzymes, disrupting their function. This is particularly useful in its role as a fungicide, where it inhibits the growth of fungal cells by interfering with their metabolic processes.
相似化合物的比较
Hydroxycopper(1+);sulfate can be compared to other copper compounds such as copper(II) sulfate and copper(I) oxide. While all these compounds contain copper, they differ in their oxidation states and chemical properties. This compound is unique in its combination of hydroxide and sulfate groups, which gives it distinct reactivity and applications.
List of Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(I) oxide (Cu₂O): Used in antifouling paints and as a pigment.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
属性
分子式 |
Cu2H4O6S |
|---|---|
分子量 |
259.19 g/mol |
IUPAC 名称 |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
InChI 键 |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
规范 SMILES |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)





![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

